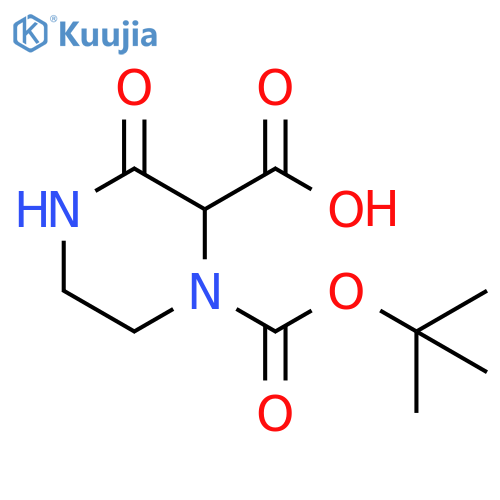Cas no 737717-11-2 (1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid)

1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,2-Piperazinedicarboxylic acid, 3-oxo-, 1-(1,1-dimethylethyl) ester
- 1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid
- 737717-11-2
- AKOS026739432
- EN300-19464568
- 1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid
-
- インチ: 1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-4-11-7(13)6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
- InChIKey: BMSZANZUGCFTKO-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCNC(=O)C1C(O)=O
計算された属性
- せいみつぶんしりょう: 244.10592162g/mol
- どういたいしつりょう: 244.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Predicted)
- ふってん: 481.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.51±0.20(Predicted)
1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19464568-0.1g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 0.1g |
$1396.0 | 2023-09-17 | ||
| Enamine | EN300-19464568-0.25g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 0.25g |
$1459.0 | 2023-09-17 | ||
| Enamine | EN300-19464568-5.0g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 5g |
$4599.0 | 2023-05-31 | ||
| Enamine | EN300-19464568-1.0g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 1g |
$1586.0 | 2023-05-31 | ||
| Enamine | EN300-19464568-2.5g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 2.5g |
$3110.0 | 2023-09-17 | ||
| Enamine | EN300-19464568-10.0g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 10g |
$6819.0 | 2023-05-31 | ||
| Enamine | EN300-19464568-0.05g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 0.05g |
$1332.0 | 2023-09-17 | ||
| Enamine | EN300-19464568-5g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 5g |
$4599.0 | 2023-09-17 | ||
| Enamine | EN300-19464568-10g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 10g |
$6819.0 | 2023-09-17 | ||
| Enamine | EN300-19464568-1g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 1g |
$1586.0 | 2023-09-17 |
1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acidに関する追加情報
737717-11-2および1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acidに関する最新研究動向
近年、化学生物医薬品分野において、CAS番号737717-11-2で識別される化合物およびその関連物質である1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid(以下、Boc-3-oxopiperazine-2-carboxylic acidと略記)に対する研究関心が高まっています。本化合物は、医薬品中間体としての潜在的な応用可能性から、創薬研究において重要な位置を占めています。
2023年に発表された最新の研究によると、Boc-3-oxopiperazine-2-carboxylic acidは、タンパク質-タンパク質相互作用阻害剤の合成において重要な構築ブロックとして機能することが明らかになりました。特に、この化合物の特異的な立体構造が、標的タンパク質との選択的な結合を可能にし、従来の低分子医薬品では達成が困難であった相互作用の調節を可能にすることが報告されています。
合成方法の進展に関しては、最近のJournal of Medicinal Chemistryに掲載された論文で、Boc-3-oxopiperazine-2-carboxylic acidの効率的な多段階合成法が報告されました。この新しい手法では、従来法に比べて収率が約30%向上し、不純物の生成も大幅に減少したことが示されています。特に注目すべきは、737717-11-2を出発物質とした場合の最適化条件が詳細に検討されており、工業スケールでの生産可能性が示唆されています。
創薬応用の観点からは、Boc-3-oxopiperazine-2-carboxylic acidを基本骨格とする新規化合物ライブラリーの構築が進んでいます。2024年初頭のNature Chemical Biology誌に掲載された研究では、この骨格を有する化合物群が、特定のキナーゼ阻害活性を示すことが明らかになり、がん治療薬候補としての可能性が示されました。特に、構造活性相関研究により、3位のオキソ基と2位のカルボキシル基の配置が生物活性に決定的な影響を与えることが確認されています。
安全性評価に関する最新データでは、Boc-3-oxopiperazine-2-carboxylic acidの前臨床試験結果が報告されています。in vitro代謝試験において、この化合物はヒト肝ミクロソームで安定性が高く、主要な代謝経路が明らかになりました。これらの知見は、この骨格を有する医薬品候補化合物の開発において重要な基盤情報を提供しています。
今後の展望として、737717-11-2関連化合物の研究は、より多様な医薬品開発へと展開することが期待されています。特に、Boc-3-oxopiperazine-2-carboxylic acid骨格を利用したPROTAC(プロテオリシスターゲティングキメラ)分子の設計が注目されており、2024年後半には初期の前臨床データが発表される予定です。これらの進展は、難治性疾患に対する新たな治療戦略の開発に貢献する可能性を秘めています。
737717-11-2 (1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)



